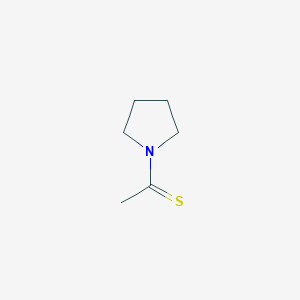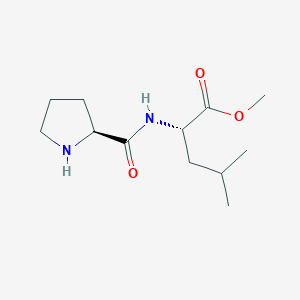
L-Leucine, L-prolyl-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Leucine, L-prolyl-, methyl ester is a compound that combines the amino acids L-leucine and L-proline with a methyl ester group. This compound is often used in peptide synthesis and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
L-Leucine, L-prolyl-, methyl ester can be synthesized through the esterification of L-leucine and L-proline. The reaction typically involves the use of methanol and a strong acid catalyst, such as hydrochloric acid, to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the amino acids to their methyl ester derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity .
化学反応の分析
Types of Reactions
L-Leucine, L-prolyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
科学的研究の応用
L-Leucine, L-prolyl-, methyl ester has a wide range of applications in scientific research:
作用機序
L-Leucine, L-prolyl-, methyl ester exerts its effects through several mechanisms:
Receptor-Mediated Endocytosis: The compound is taken up by cells via receptor-mediated endocytosis.
Lysosomal Conversion: Once inside the cell, it is converted into larger oligomers by dipeptidyl peptidase I in lysosomes.
Lysosomal Rupture: The conversion products cause lysosomal rupture, leading to the release of enzymes that induce apoptosis.
Caspase Activation: The release of lysosomal enzymes activates caspase-3-like proteases, leading to DNA fragmentation and cell death.
類似化合物との比較
L-Leucine, L-prolyl-, methyl ester can be compared with other similar compounds:
L-Leucine methyl ester: Similar in structure but lacks the proline component.
L-Proline methyl ester: Contains proline but not leucine.
L-Leucyl-L-leucine methyl ester: Contains two leucine residues instead of leucine and proline.
These compounds share some chemical properties but differ in their biological activities and applications. This compound is unique due to its combination of leucine and proline, which imparts distinct properties and applications .
特性
CAS番号 |
42382-99-0 |
|---|---|
分子式 |
C12H22N2O3 |
分子量 |
242.31 g/mol |
IUPAC名 |
methyl (2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoate |
InChI |
InChI=1S/C12H22N2O3/c1-8(2)7-10(12(16)17-3)14-11(15)9-5-4-6-13-9/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t9-,10-/m0/s1 |
InChIキー |
HSPZQEUPIFQDCJ-UWVGGRQHSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)[C@@H]1CCCN1 |
正規SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1CCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



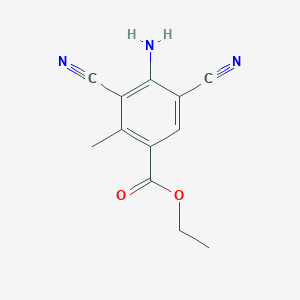
![N-tert-butyl-3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B14142673.png)
methanone](/img/structure/B14142679.png)
![(7R)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B14142681.png)
![N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine](/img/structure/B14142694.png)
![2-[[4-methyl-5-[4-[(2-methylbenzoyl)amino]phenyl]-1,2,4-triazol-3-yl]sulfanyl]propanoic Acid](/img/structure/B14142695.png)
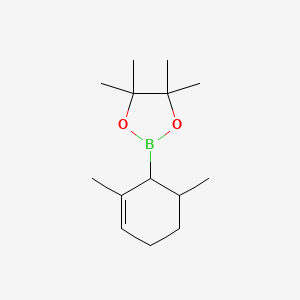
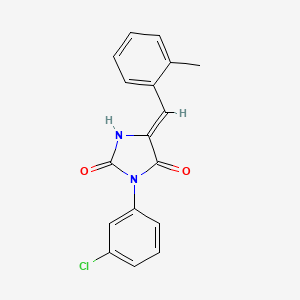
![N-[4-(Acetylamino)phenyl]-2-hydroxyacetamide](/img/structure/B14142707.png)
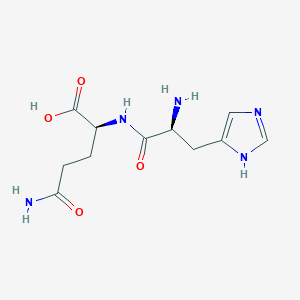

![1-[3-(4-Chlorophenyl)-4-phenylbutyl]pyrrolidine](/img/structure/B14142733.png)
